molecular formula C22H32N2O4 B7012227 N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide

N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide

Cat. No.: B7012227
M. Wt: 388.5 g/mol
InChI Key: NDZNJSPUJZMJNH-UHFFFAOYSA-N
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Description

N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a hydroxyl group and a carboxamide group, along with a methoxyphenyl group linked via a cyclopentyloxy moiety. Its unique structure suggests potential biological activity and utility in drug development.

Properties

IUPAC Name

N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-27-20-14-16(6-9-19(20)28-18-4-2-3-5-18)15-23-21(25)24-12-10-22(26,11-13-24)17-7-8-17/h6,9,14,17-18,26H,2-5,7-8,10-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZNJSPUJZMJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)N2CCC(CC2)(C3CC3)O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide typically involves multiple steps:

  • Formation of the Methoxyphenyl Intermediate

      Starting Material: 4-cyclopentyloxy-3-methoxybenzaldehyde.

      Reaction: Reduction using sodium borohydride (NaBH₄) in methanol to yield 4-cyclopentyloxy-3-methoxybenzyl alcohol.

  • Piperidine Ring Formation

      Starting Material: 4-cyclopropylpiperidine.

      Reaction: Hydroxylation using a suitable oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the 4-position.

  • Coupling Reaction

      Starting Materials: 4-cyclopentyloxy-3-methoxybenzyl alcohol and 4-cyclopropyl-4-hydroxypiperidine.

      Reaction: Coupling via a Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up: the reactions while maintaining control over temperature, pressure, and reaction time.

    Purification: steps such as recrystallization or chromatography to isolate the final product.

    Quality control: measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxyl group on the piperidine ring can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
  • Reduction

    • The carboxamide group can be reduced to an amine using lithium aluminum hydride (LiAlH₄).
  • Substitution

    • The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, such as demethylation using boron tribromide (BBr₃).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM).

    Reduction: LiAlH₄ in tetrahydrofuran (THF).

    Substitution: BBr₃ in DCM.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of a phenol derivative.

Scientific Research Applications

N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide:

  • Medicinal Chemistry

    • As a lead compound for developing new pharmaceuticals targeting neurological disorders due to its piperidine structure.
  • Biological Research

    • Studying its interaction with various biological targets, such as receptors or enzymes.
  • Industrial Applications

    • Potential use in the synthesis of complex organic molecules due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-4-hydroxypiperidine-1-carboxamide: .

    N-[(4-ethoxyphenyl)methyl]-4-hydroxypiperidine-1-carboxamide: .

Uniqueness

  • The presence of the cyclopentyloxy group and the cyclopropyl group in N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide imparts unique steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.

This compound , covering its synthesis, reactions, applications, and comparison with similar compounds

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